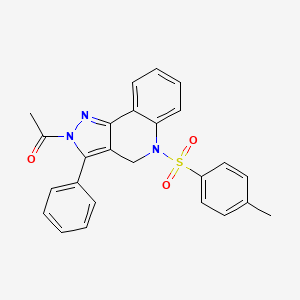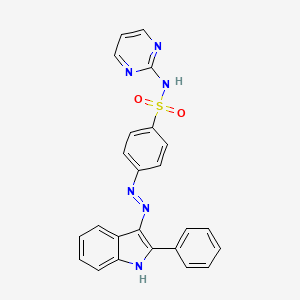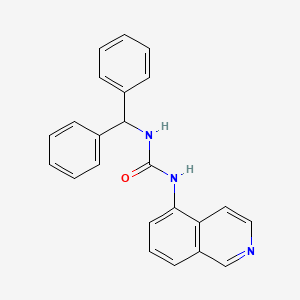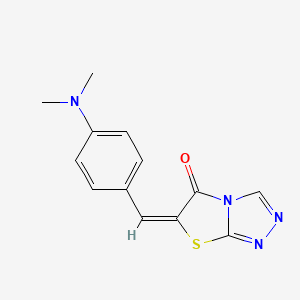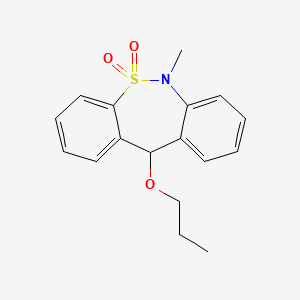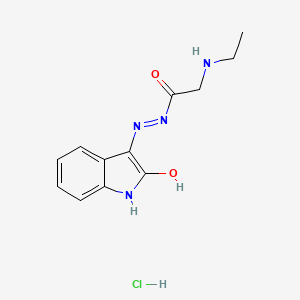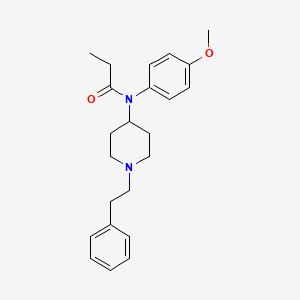
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its molecular formula C22H47N2O3.Cl and is often used in formulations requiring surface-active agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride typically involves the reaction of 1-propanaminium with 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl) chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted ammonium compounds.
Applications De Recherche Scientifique
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial formulations.
Industry: Utilized in the production of personal care products, cleaning agents, and emulsifiers.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and denature proteins, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxododecyl)amino)propyl)-, chloride
- Myristamidopropyl propylene glycol-dimonium chloride
Uniqueness
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride is unique due to its specific chain length and functional groups, which confer distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in various formulations, making it a preferred choice in many applications.
Propriétés
Numéro CAS |
123555-81-7 |
|---|---|
Formule moléculaire |
C22H47N2O3.Cl C22H47ClN2O3 |
Poids moléculaire |
423.1 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C22H46N2O3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16-22(27)23-17-15-18-24(2,3)19-21(26)20-25;/h21,25-26H,4-20H2,1-3H3;1H |
Clé InChI |
CRUZGORCWUEWHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CO)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


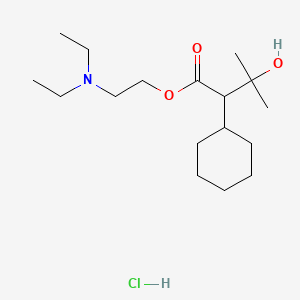
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)

